molecular formula C6H7BrN4O B13140534 6-Amino-3-bromo-N-hydroxypicolinimidamide

6-Amino-3-bromo-N-hydroxypicolinimidamide

Cat. No.: B13140534
M. Wt: 231.05 g/mol
InChI Key: NOCQMALWDSJOAU-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-N-hydroxypicolinimidamide is a chemical compound that belongs to the class of picolinic acid derivatives This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a picolinimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-N-hydroxypicolinimidamide typically involves the bromination of picolinic acid derivatives followed by the introduction of amino and hydroxyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.

After bromination, the introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or primary amines. The hydroxyl group is then introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-N-hydroxypicolinimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for specific applications in research and industry.

Scientific Research Applications

6-Amino-3-bromo-N-hydroxypicolinimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-N-hydroxypicolinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-bromopicolinic acid: A closely related compound with similar structural features but lacking the hydroxyl group.

    3-Bromo-N-hydroxypicolinimidamide: Another related compound with a similar structure but different functional groups.

Uniqueness

6-Amino-3-bromo-N-hydroxypicolinimidamide is unique due to the combination of its amino, bromine, and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C6H7BrN4O

Molecular Weight

231.05 g/mol

IUPAC Name

6-amino-3-bromo-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H7BrN4O/c7-3-1-2-4(8)10-5(3)6(9)11-12/h1-2,12H,(H2,8,10)(H2,9,11)

InChI Key

NOCQMALWDSJOAU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC(=C1Br)/C(=N/O)/N)N

Canonical SMILES

C1=CC(=NC(=C1Br)C(=NO)N)N

Origin of Product

United States

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